molecular formula C14H19FN4O3S B2361345 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide CAS No. 2034343-91-2

3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Número de catálogo: B2361345
Número CAS: 2034343-91-2
Peso molecular: 342.39
Clave InChI: PVNFSUCDOVZKTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19FN4O3S and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the sulfonamide group. The use of click chemistry has been particularly effective in synthesizing triazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various triazole derivatives, including those similar to this compound. For instance, compounds containing the triazole moiety have shown significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and 143B (osteosarcoma).

A study reported that certain synthesized compounds exhibited IC50 values in the range of 0.97 to 4.96 µM across multiple cancer cell lines, indicating potent anticancer activity. Specifically, derivatives with fluorinated aryl groups demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the triazole ring is thought to enhance interaction with biological targets such as enzymes involved in DNA synthesis and repair.

Case Study 1: Synthesis and Evaluation

In one study, a series of triazole derivatives were synthesized and evaluated for their biological activity. Among them, a compound structurally related to this compound exhibited promising results with an IC50 value of approximately 2.58 µM against HeLa cells .

Case Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on understanding the structure–activity relationship (SAR) of triazole-containing compounds. It was found that modifications at specific positions on the triazole ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups like fluorine showed improved potency due to increased lipophilicity and better binding affinity to target proteins .

Data Table: Biological Activity Summary

Compound StructureCell LineIC50 (µM)Mechanism
Triazole Derivative AHeLa2.58Apoptosis Induction
Triazole Derivative BMCF-74.96Cell Proliferation Inhibition
Triazole Derivative C143B0.97DNA Synthesis Inhibition

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 3-fluoro-4-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including sulfonamide coupling and triazole ring formation. Key challenges include regioselective triazole formation and avoiding side reactions during sulfonylation. A stepwise approach is recommended:

  • Step 1: React 4-methoxy-3-fluorobenzenesulfonyl chloride with an amine intermediate (e.g., 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine) under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide bond .
  • Step 2: Optimize triazole ring formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity . Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane gradient) and verified by HPLC-MS .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, triazole protons at δ ~7.5-8.0 ppm) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in the triazole-butyl chain .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₅H₁₈FN₃O₃S) .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature, which is critical for in vitro assays. However, it may reduce electrophilicity at the sulfonamide sulfur, necessitating harsher reaction conditions for derivatization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-Response Analysis: Perform IC₅₀ assays across multiple concentrations to distinguish target-specific inhibition from nonspecific cytotoxicity .
  • Off-Target Screening: Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
  • Metabolic Stability Studies: Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. How can molecular docking studies predict the binding mode of this compound to its target (e.g., carbonic anhydrase IX)?

  • Target Preparation: Extract the protein structure from PDB (e.g., 3FL4) and optimize protonation states at physiological pH .
  • Ligand Parameterization: Assign partial charges to the sulfonamide and triazole moieties using Gaussian09 with the B3LYP/6-31G* basis set .
  • Docking Workflow: Use AutoDock Vina with flexible residues (e.g., Zn²⁺-coordinating His94) to account for induced fit . Validate with MD simulations (AMBER22) to assess binding stability .

Q. What structural modifications could enhance selectivity for specific isoforms (e.g., COX-2 over COX-1)?

  • Substituent Tuning: Replace the 3-methyl group on the butan-2-yl chain with bulkier tert-butyl to sterically block off-target isoform binding pockets .
  • Bioisosteric Replacement: Substitute the triazole with a thiazole ring to modulate electronic properties while retaining hydrogen-bonding capacity .
  • Proteolytic Stability: Introduce fluorine at the benzenesulfonamide para-position to reduce metabolic oxidation .

Q. Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic properties?

  • Plasma Protein Binding: Use equilibrium dialysis with human plasma to measure unbound fraction .
  • Caco-2 Permeability: Assess intestinal absorption potential via monolayer transepithelial electrical resistance (TEER) .
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • QSAR Modeling: Employ CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ, LogP) with activity .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for triazole vs. tetrazole analogs .
  • ADMET Prediction: Use SwissADME or ADMETLab to prioritize derivatives with favorable bioavailability and low toxicity .

Propiedades

IUPAC Name

3-fluoro-4-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O3S/c1-10(2)13(9-19-16-6-7-17-19)18-23(20,21)11-4-5-14(22-3)12(15)8-11/h4-8,10,13,18H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNFSUCDOVZKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.